(2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-((Z)-1-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that includes a thiazolo[3,2-a][1,3]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-1-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps. The starting materials often include 3,5-dibromo-2-hydroxybenzaldehyde and 2-fluorobenzyl bromide. The key steps in the synthesis may involve:
Formation of the benzyl ether: Reacting 3,5-dibromo-2-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product undergoes cyclization with a thiazole derivative under acidic or basic conditions to form the thiazolo[3,2-a][1,3]benzimidazole core.
Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((Z)-1-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((Z)-1-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and molecular interactions due to its potential bioactivity.
Mechanism of Action
The mechanism by which 2-((Z)-1-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{3-[(2-Fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 2-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
The uniqueness of 2-((Z)-1-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its specific substitution pattern and the presence of both bromine and fluorine atoms. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H13Br2FN2O2S |
---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
(2Z)-2-[[3,5-dibromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H13Br2FN2O2S/c24-15-9-14(21(16(25)11-15)30-12-13-5-1-2-6-17(13)26)10-20-22(29)28-19-8-4-3-7-18(19)27-23(28)31-20/h1-11H,12H2/b20-10- |
InChI Key |
MGXVQMVSXKGJGP-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)F |
Origin of Product |
United States |
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